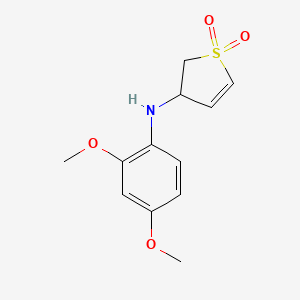![molecular formula C22H20BrNO2 B4194374 N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide](/img/structure/B4194374.png)
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide
Übersicht
Beschreibung
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPB belongs to the class of benzamide derivatives and is known for its ability to modulate specific ion channels in the nervous system.
Wirkmechanismus
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide acts as a selective blocker of the Nav1.7 subtype of voltage-gated sodium channels, which are primarily expressed in peripheral sensory neurons. By blocking Nav1.7 channels, this compound can reduce the excitability of these neurons and thereby alleviate pain and other symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a potent analgesic effect in animal models of neuropathic pain and migraine. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been found to have a low toxicity profile and does not appear to produce significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide in lab experiments is its selectivity for Nav1.7 channels, which allows for more precise modulation of neuronal activity. However, this compound may not be effective for all types of neurological disorders, as it primarily targets peripheral sensory neurons. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide. One area of interest is the development of more potent and selective Nav1.7 channel blockers based on the structure of this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for use in combination with other drugs for the treatment of neurological disorders. Finally, studies are needed to determine the potential for this compound to modulate other ion channels and receptors in the nervous system.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)(phenyl)methyl]-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and migraine. It has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO2/c1-2-26-18-12-8-11-17(15-18)22(25)24-21(16-9-4-3-5-10-16)19-13-6-7-14-20(19)23/h3-15,21H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXRCHZBXIPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4194291.png)
![N-(2,3-dimethylphenyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4194297.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[2-(phenylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4194300.png)
![N-ethyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4194308.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4194316.png)
![ethyl 2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4194320.png)
![5-(3-methoxyphenyl)-2-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4194328.png)
amine hydrochloride](/img/structure/B4194336.png)
![methyl [4-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4194358.png)
![4-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B4194368.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea](/img/structure/B4194393.png)
![N-allyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4194394.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4194406.png)